Integrin αvβ3 Binding Affinity: No Compound-Specific Ki Data Available for the 3-Methylphenyl Analog
The primary literature reports that the broader β-substituted 1,2,4-oxadiazole butanoic acid series contains compounds with potent αvβ3 antagonism (Ki in the low nanomolar range for the most optimized analogs), and that selectivity over αIIbβ3 is a key differentiator [1]. However, the published abstract and accessible content do not disclose the individual Ki values for the 3-methylphenyl analog (CAS 915921-78-7) [1]. Without the specific Ki, it is not possible to quantify the affinity gain or loss relative to the closest comparator (e.g., the 4-methylphenyl or parent phenyl analog).
| Evidence Dimension | αvβ3 integrin binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | Closest oxadiazole analogs in the series: reported Ki range low nM (exact values not accessible) |
| Quantified Difference | Cannot be computed; data gap |
| Conditions | Receptor binding assay (details not accessible) |
Why This Matters
Binding affinity is the primary driver of pharmacological activity; without the target compound's Ki, a scientific user cannot rationally select this analog over another aryl-substituted oxadiazole butanoic acid for integrin-targeted studies.
- [1] Boys ML, Schretzman LA, Norring SA, et al. Convergent, parallel synthesis of a series of beta-substituted 1,2,4-oxadiazole butanoic acids as potent and selective alpha(v)beta3 receptor antagonists. Bioorg Med Chem Lett. 2006;16(4):839-844. View Source
